molecular formula C20H19N3O3 B11566152 Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11566152
M. Wt: 349.4 g/mol
InChI Key: ZIPWSYBQDORAHA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimidine-3-carboxylate under acidic conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield. This method involves the use of o-phenylenediamine and various carboxylic acids or their derivatives under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzimidazoles .

Scientific Research Applications

Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with various molecular targets. It acts by binding to specific enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s therapeutic effects .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O3/c1-3-26-19(25)17-12(2)21-20-22-15-6-4-5-7-16(15)23(20)18(17)13-8-10-14(24)11-9-13/h4-11,18,24H,3H2,1-2H3,(H,21,22)

InChI Key

ZIPWSYBQDORAHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=C(C=C4)O)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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